N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15018731
InChI: InChI=1S/C19H14Cl2N2O/c20-15-9-6-10-16(21)18(15)19(24)23(17-11-4-5-12-22-17)13-14-7-2-1-3-8-14/h1-12H,13H2
SMILES:
Molecular Formula: C19H14Cl2N2O
Molecular Weight: 357.2 g/mol

N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide

CAS No.:

Cat. No.: VC15018731

Molecular Formula: C19H14Cl2N2O

Molecular Weight: 357.2 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide -

Specification

Molecular Formula C19H14Cl2N2O
Molecular Weight 357.2 g/mol
IUPAC Name N-benzyl-2,6-dichloro-N-pyridin-2-ylbenzamide
Standard InChI InChI=1S/C19H14Cl2N2O/c20-15-9-6-10-16(21)18(15)19(24)23(17-11-4-5-12-22-17)13-14-7-2-1-3-8-14/h1-12H,13H2
Standard InChI Key JMEFOLWQNRRPKF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)Cl

Introduction

Chemical Identity and Structural Analysis

N-Benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide (molecular formula: C19H15Cl2N2O\text{C}_{19}\text{H}_{15}\text{Cl}_2\text{N}_2\text{O}) is a disubstituted benzamide featuring a benzyl group at the amide nitrogen, a pyridin-2-yl substituent, and chlorine atoms at the 2- and 6-positions of the benzene ring. Its structure combines aromatic and heteroaromatic motifs, which influence its electronic and steric properties.

Molecular Architecture

The compound’s backbone consists of:

  • A benzamide core (benzene ring linked to a carboxamide group).

  • N-Benzyl substitution: A benzyl group attached to the amide nitrogen, enhancing lipophilicity.

  • Pyridin-2-yl group: A nitrogen-containing heterocycle that may participate in hydrogen bonding or π-π interactions.

  • Chlorine atoms at positions 2 and 6: Electron-withdrawing groups that alter electron density and potentially enhance metabolic stability .

PropertyValue
Molecular FormulaC19H15Cl2N2O\text{C}_{19}\text{H}_{15}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight358.25 g/mol
Calculated PSA~45 Ų
Predicted LogP~3.8 (indicating moderate lipophilicity)

Table 1: Predicted physicochemical properties based on structural analogues .

Synthesis and Structural Modification

While no direct synthesis route for this compound is documented in the provided literature, analogous benzamides and pyridine derivatives suggest feasible pathways.

Hypothesized Synthesis

  • Core Formation: React 2,6-dichlorobenzoic acid with thionyl chloride to form the acyl chloride.

  • Amidation: Couple the acyl chloride with N-benzyl-N-(pyridin-2-yl)amine, potentially via Schotten-Baumann or HATU-mediated coupling .

  • Purification: Crystallization or chromatography to isolate the product.

This route mirrors methods used for N-benzyl-N-(pyridin-2-yl)benzamide (PubChem CID 743276) , with added chlorination steps.

Challenges in Synthesis

  • Regioselectivity: Ensuring dichloro substitution at the 2- and 6-positions requires directed ortho-metallation or halogenation under controlled conditions .

  • Steric Hindrance: Bulky N-benzyl and pyridin-2-yl groups may complicate amide bond formation, necessitating high-yield coupling agents .

Physicochemical and Spectral Properties

The compound’s properties can be extrapolated from related structures:

Crystallography and Hydrogen Bonding

Benzamides often exhibit planar amide groups and participate in intermolecular hydrogen bonding. For example, 3,4,5-trimethoxybenzamide derivatives form C(4) chains via N–H···O interactions . In N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide, the pyridine nitrogen may act as a hydrogen bond acceptor, while the amide N–H (if present) could donate hydrogen bonds.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include:

    • ν(C=O)\nu(\text{C=O}): ~1650–1680 cm1^{-1} (amide I band).

    • ν(N–H)\nu(\text{N–H}): ~3300 cm1^{-1} (if non-alkylated).

  • NMR:

    • 1H^1\text{H}: Aromatic protons (6.5–8.5 ppm), benzyl CH2_2 (~4.5 ppm).

    • 13C^{13}\text{C}: Carbonyl carbon (~165 ppm), pyridine carbons (120–150 ppm) .

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